4-Cloro difenil sulfuro

Descripción general

Descripción

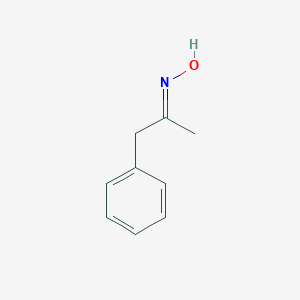

Benzene, 1-chloro-4-(phenylthio)- is an organic compound with the chemical formula C6H5ClS. It is a colorless liquid with a pungent odor and is used in a variety of industrial and scientific applications. It is a chlorinated derivative of benzene and is known to have a wide range of applications in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.

Aplicaciones Científicas De Investigación

Síntesis de Polisulfonas Aromáticas

“4-Cloro difenil sulfuro” se puede utilizar en la síntesis de polisulfonas aromáticas . Las polisulfonas aromáticas son una clase de polímeros heterocatenarios de condensación que contienen grupos sulfónicos (‒SO2‒) en la cadena principal . Son polímeros de alto rendimiento desarrollados para aplicaciones en condiciones de altas temperaturas de funcionamiento, altas cargas mecánicas, medios químicos agresivos y radiación de alta energía .

Ciencia de Materiales

En el campo de la ciencia de materiales, “this compound” se puede utilizar en la creación de nuevos tipos de materiales poliméricos . Estos materiales se desarrollan y aplican en casi todos los ámbitos de la vida humana, haciendo posible reemplazar muchos materiales naturales y artificiales .

Plásticos de Alto Rendimiento

“this compound” se puede utilizar en la síntesis de plásticos de alto rendimiento . Estos plásticos se desarrollaron para aplicaciones en condiciones de altas temperaturas de funcionamiento (más de 160 °C), altas cargas mecánicas, medios químicos agresivos y radiación de alta energía .

Polisulfonas Aromáticas Termótropas

“this compound” se puede utilizar en la síntesis de polisulfonas aromáticas termótropas . Estas se sintetizaron mediante poliesterificación de bis(4-cloro-3-nitrofenil) sulfona con difenoles dibásicos que contienen grupos mesógenos .

Industria Química

En la industria química, “this compound” se puede utilizar en la síntesis de diversos productos químicos

Mecanismo De Acción

Target of Action

It’s known that sulfides and their derivatives often interact with various enzymes and proteins within the cell, altering their function .

Mode of Action

The mode of action of 4-Chloro diphenyl sulfide involves nucleophilic substitution reactions. This compound, being an aryl halide, can undergo nucleophilic substitution via either an SN1 or SN2 pathway . The reaction involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Biochemical Pathways

It’s known that sulfides can be involved in various biochemical processes, including the sulfur oxidation pathways . In these pathways, sulfur-oxidizing bacteria can convert sulfides into other compounds, potentially affecting the overall sulfur cycle within the environment .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its chemical structure and reactivity, it can be inferred that it might cause changes in the cellular environment due to its potential interactions with various biomolecules .

Action Environment

The action, efficacy, and stability of 4-Chloro diphenyl sulfide can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the rate of its nucleophilic substitution reactions can be affected by the nature of the solvent and the type of nucleophile present .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMZTRDJSKGOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074506 | |

| Record name | Benzene, 1-chloro-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-26-5 | |

| Record name | p-Chlorodiphenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorodiphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.